Cas no 763-30-4 (2-Methyl-1,4-pentadiene)

2-Methyl-1,4-pentadiene 化学的及び物理的性質
名前と識別子
-
- 1,4-Pentadiene,2-methyl-
- 2-Methyl-1,4-pentadiene
- 2-methylpenta-1,4-diene
- NS00037774
- TG8TS4U1ST
- EINECS 212-109-2
- 763-30-4
- UNII-TG8TS4U1ST
- BRN 1697214
- AKOS015912615
- DRWYRROCDFQZQF-UHFFFAOYSA-N
- 2-Methyl-1,4-pentadiene, 99%
- 1,4-Pentadiene, 2-methyl-
- DTXSID80227172
- MFCD00008601
- 4-01-00-01020 (Beilstein Handbook Reference)
- M0616
- InChI=1/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H
- T72918
-
- MDL: MFCD00008601
- インチ: InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3
- InChIKey: DRWYRROCDFQZQF-UHFFFAOYSA-N
- SMILES: C=CCC(=C)C
計算された属性
- 精确分子量: 82.07830
- 同位素质量: 82.078
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 6
- 回転可能化学結合数: 2
- 複雑さ: 60.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 2.8
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 0.692 g/mL at 25 °C(lit.)
- ゆうかいてん: -94.9°C (estimate)
- Boiling Point: 57°C
- フラッシュポイント: 28 °F
- Refractive Index: n20/D 1.406(lit.)
- PSA: 0.00000
- LogP: 2.13860
- じょうきあつ: 243.8±0.0 mmHg at 25°C
- Solubility: 未確定
2-Methyl-1,4-pentadiene Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:あぶない
- 危害声明: H225-H304
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2461 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: S16; S29; S33
- RTECS号:RZ2473500
-
危険物標識:
- Risk Phrases:R11
- 包装グループ:II
- 包装カテゴリ:II
- Packing Group:II
- HazardClass:3.1
- 安全术语:3.1
- 危险等级:3.1
- 储存条件:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Methyl-1,4-pentadiene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | YR246-1ml |
2-Methyl-1,4-pentadiene |
763-30-4 | 99.0%(GC) | 1ml |
¥1109.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0616-5ML |
2-Methyl-1,4-pentadiene |
763-30-4 | >99.0%(GC) | 5ml |
¥1525.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863268-1ml |
2-Methyl-1,4-pentadiene |
763-30-4 | ≥99%(GC) | 1ml |
768.60 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | YR246-0.2ml |
2-Methyl-1,4-pentadiene |
763-30-4 | 99.0%(GC) | 0.2ml |
¥370.0 | 2022-06-10 | |
abcr | AB138838-1ml |
2-Methyl-1,4-pentadiene, 99%; . |
763-30-4 | 99% | 1ml |
€189.40 | 2025-02-21 | |
abcr | AB138838-5ml |
2-Methyl-1,4-pentadiene, 99%; . |
763-30-4 | 99% | 5ml |
€582.90 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158232-1ML |
2-Methyl-1,4-pentadiene |
763-30-4 | >99.0%(GC) | 1ml |
¥765.90 | 2023-09-02 | |
TRC | M917798-100mg |
2-Methyl-1,4-pentadiene |
763-30-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | M917798-50mg |
2-Methyl-1,4-pentadiene |
763-30-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | M917798-500mg |
2-Methyl-1,4-pentadiene |
763-30-4 | 500mg |
$ 185.00 | 2022-06-03 |
2-Methyl-1,4-pentadiene 関連文献
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1. Kinetics of the thermal gas phase reactions of methylspiro[2,2]pentaneM. C. Flowers,A. R. Gibbons J. Chem. Soc. B 1971 612
-
2. Dehydration of βγ-unsaturated alcohols in dimethyl sulphoxideAnthony J. Bellamy,Robert S. Cooper,William Crilly,Donald R. B. Meldrum,Neil J. Truslove J. Chem. Soc. Perkin Trans. 2 1978 1309
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3. Synthesis of new π-allylic palladium complexes by the reaction of divinyl carbinols with palladium(II) saltsK. Tsukiyama,Y. Takahashi,S. Sakai,Y. Ishii J. Chem. Soc. A 1971 3112
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4. 648. Alkenylation with lithium alkenyls. Part XIII. 1-Methylvinyl-lithium (isoPropenyl-lithium)E. A. Braude,E. A. Evans J. Chem. Soc. 1956 3333
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Kimberley E. Leather,Max R. McGillen,Carl J. Percival Phys. Chem. Chem. Phys. 2010 12 2935
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6. Oxymetallation. Part 12. Further syntheses of monocyclic peroxides via peroxymercuriationA. J. Bloodworth,Jamil A. Khan J. Chem. Soc. Perkin Trans. 1 1980 2450
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7. The kinetics of the thermal gas phase reactions of methylspiro[2,2]-pentane at low pressureM. C. Flowers,A. R. Gibbons J. Chem. Soc. Perkin Trans. 2 1972 555
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Zia Ud Din,Alef dos Santos,Marilia Almeida Trapp,Danielle Lazarin-Bidóia,Francielle Pelegrin Garcia,Francieli Peron,Celso Vataru Nakamura,Edson Rodrigues-Filho Med. Chem. Commun. 2016 7 820
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9. The photochemical transformation of 3-methylcar-4-en-2-one into derivatives of 3,3,7-trimethylocta-4,6-dienoic acid. Revised stereochemical assignmentsA. J. Bellamy,W. Crilly J. Chem. Soc. Perkin Trans. 2 1972 395
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Hongchang Yu,Fuwei Li,Wen He,Caifeng Song,Yansong Zhang,Zhixia Li,Hongfei Lin RSC Adv. 2020 10 22126
2-Methyl-1,4-pentadieneに関する追加情報
Chemical Profile of CAS No 763-30-4 and 2-Methyl-1,4-pentadiene
The compound with the CAS No 763-30-4 is a well-documented chemical entity in the field of organic chemistry, widely recognized for its unique structural and functional properties. This compound, identified by its systematic name, serves as a critical intermediate in various synthetic pathways, particularly in the production of polymers and specialty chemicals. The molecular structure of this compound exhibits a high degree of reactivity due to the presence of multiple double bonds, making it a valuable building block in industrial applications.
In recent years, advancements in synthetic methodologies have enabled researchers to explore new applications of this compound. One notable area of interest is its role in the synthesis of conjugated polymers, which are gaining prominence in the development of organic electronics. These polymers exhibit exceptional charge transport properties, making them ideal for use in flexible displays and solar cells. The CAS No 763-30-4 compound’s ability to undergo polymerization under controlled conditions has opened up new avenues for material scientists seeking to develop next-generation electronic materials.
The 2-Methyl-1,4-pentadiene molecule, characterized by its branched structure and conjugated double bonds, is another compound of significant interest in the chemical industry. This molecule is particularly valuable due to its role as a precursor in the synthesis of various monomers used in producing high-performance polymers. The presence of a methyl group at the 2-position introduces steric hindrance, which can influence the reactivity and polymerization behavior of the molecule. This feature has been extensively studied by researchers aiming to optimize polymer properties for specific applications.
Recent studies have highlighted the potential of 2-Methyl-1,4-pentadiene in catalytic processes that enhance polymerization efficiency. Researchers have demonstrated that by employing advanced catalytic systems, such as transition metal complexes, the polymerization process can be significantly accelerated while maintaining high control over molecular weight and distribution. These findings are particularly relevant in industries where precision and scalability are paramount, such as pharmaceuticals and advanced materials.
The intersection of CAS No 763-30-4 and 2-Methyl-1,4-pentadiene has also led to innovative approaches in green chemistry. By leveraging biocatalytic methods, researchers have been able to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, enzymatic catalysis has been explored as a means to selectively functionalize these compounds without generating harmful byproducts. This aligns with global efforts to promote environmentally friendly chemical processes.
In addition to its industrial significance, both compounds have found applications in academic research. The study of their reactivity patterns has contributed to a deeper understanding of organic chemistry principles, including reaction mechanisms and stereochemistry. Researchers have utilized computational modeling techniques to predict and explain the behavior of these molecules under various conditions. Such computational approaches are increasingly integral to modern chemical research, enabling scientists to design experiments with greater precision.
The versatility of CAS No 763-30-4 and 2-Methyl-1,4-pentadiene extends beyond their roles as intermediates in polymer synthesis. These compounds have also been investigated for their potential use in pharmaceutical applications. For example, derivatives of these molecules have shown promise as precursors for drug candidates targeting various diseases. The ability to modify their structural framework allows chemists to tailor properties such as solubility and bioavailability, which are crucial factors in drug development.
As the field of chemical biology continues to evolve, the demand for specialized reagents like CAS No 763-30-4 and 2-Methyl-1,4-pentadiene is expected to grow. These compounds serve as essential tools for researchers studying complex biological systems at the molecular level. Their applications range from probing enzyme mechanisms to developing novel therapeutic agents. The ongoing exploration of their chemical properties ensures that they will remain relevant in both academic and industrial settings for years to come.
In conclusion, both CAS No 763-30-4 and 2-Methyl-1,4-pentadiene represent significant contributions to modern chemistry. Their unique properties make them indispensable in various applications, from advanced materials synthesis to pharmaceutical research. As scientific understanding advances and new technologies emerge, these compounds will undoubtedly continue to play a pivotal role in shaping the future of chemical innovation.
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